5-Bromo-2-(oxiran-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(oxiran-2-yl)pyrimidine: is a heterocyclic organic compound that contains both bromine and an epoxide group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxiran-2-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with an epoxide precursor under specific conditions. One common method involves the use of 2-bromomalonaldehyde and amidine compounds as raw materials, which react in one step to form the desired compound . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been studied to accelerate nucleophilic displacement reactions, which can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(oxiran-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide can be used to facilitate the substitution of the bromine atom.
Epoxide Ring Opening: Acidic or basic conditions can be employed to open the epoxide ring, with common reagents including acids, bases, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while epoxide ring opening can produce a range of alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(oxiran-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors and receptor modulators .
Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes. It can be used in the synthesis of advanced intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(oxiran-2-yl)pyrimidine involves its interaction with molecular targets through its reactive functional groups. The bromine atom and epoxide group can participate in various chemical reactions, allowing the compound to modify biological molecules and pathways. For example, the epoxide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine: Lacks the epoxide group but shares the bromine-substituted pyrimidine core.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, offering different reactivity and applications.
5-Bromo-2-fluorobenzaldehyde: Contains a bromine atom and a fluorine-substituted benzaldehyde group, used in different synthetic contexts.
Uniqueness: 5-Bromo-2-(oxiran-2-yl)pyrimidine is unique due to the presence of both a bromine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C6H5BrN2O |
---|---|
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
5-bromo-2-(oxiran-2-yl)pyrimidine |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-8-6(9-2-4)5-3-10-5/h1-2,5H,3H2 |
InChI-Schlüssel |
CKZAZFOQKXVBRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.